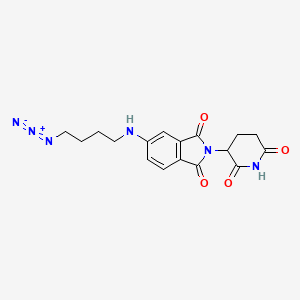
Pomalidomide-5'-C4-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5’-C4-azide is a derivative of pomalidomide, which belongs to the class of immunomodulatory imide drugs. These compounds are known for their significant role in the treatment of various cancers, particularly multiple myeloma. Pomalidomide-5’-C4-azide is a modified version designed to enhance its chemical properties and expand its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C4-azide involves multiple steps, starting from the parent compound pomalidomide. One common method includes the introduction of an azide group at the 5’ position of the pomalidomide molecule. This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by an azide ion. The reaction typically occurs in the presence of a polar aprotic solvent such as dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of pomalidomide-5’-C4-azide follows a similar synthetic route but is optimized for large-scale production. Continuous flow chemistry is often employed to ensure high yield and purity. This method allows for better control over reaction conditions and reduces the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-5’-C4-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Reduction Reactions: The azide group can be reduced to an amine under hydrogenation conditions.
Oxidation Reactions: The compound can undergo oxidation at the aromatic ring, leading to the formation of quinones.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Reduction: Palladium on carbon is a typical catalyst for hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate are used for aromatic oxidation.
Major Products
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of the azide group.
Quinones: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5’-C4-azide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of bioconjugates for studying protein interactions.
Medicine: Investigated for its potential in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials with specific functional properties
Wirkmechanismus
Pomalidomide-5’-C4-azide exerts its effects primarily through its interaction with the E3 ligase cereblon. This interaction leads to the ubiquitination and subsequent degradation of target proteins, which is crucial for its immunomodulatory and antineoplastic activities. The azide group allows for further functionalization, enabling the compound to be used in various targeted therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory properties.
Lenalidomide: Another derivative of thalidomide with enhanced efficacy and reduced toxicity.
Pomalidomide: The direct precursor to pomalidomide-5’-C4-azide, used in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-5’-C4-azide stands out due to its azide functional group, which provides additional reactivity and versatility in chemical synthesis. This modification allows for the creation of novel compounds and materials that are not possible with its parent compounds .
Eigenschaften
Molekularformel |
C17H18N6O4 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
5-(4-azidobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N6O4/c18-22-20-8-2-1-7-19-10-3-4-11-12(9-10)17(27)23(16(11)26)13-5-6-14(24)21-15(13)25/h3-4,9,13,19H,1-2,5-8H2,(H,21,24,25) |
InChI-Schlüssel |
YNNJHBSXDTWQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


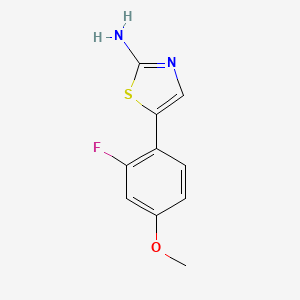
![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)

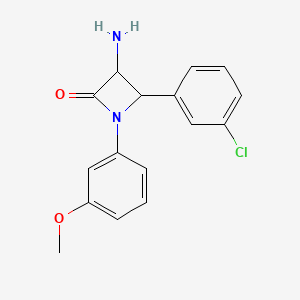
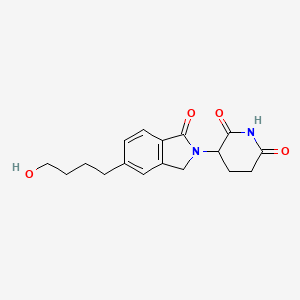
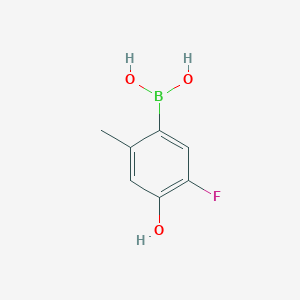
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride](/img/structure/B14770848.png)
![9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B14770849.png)
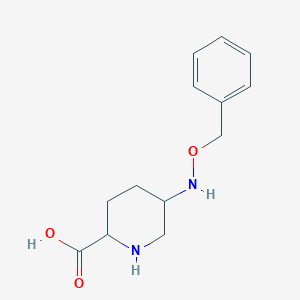
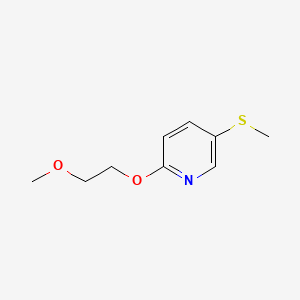
![2-(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14770875.png)
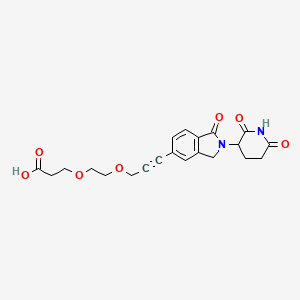
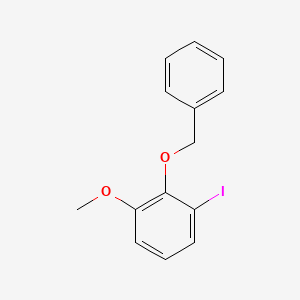
![N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B14770886.png)
